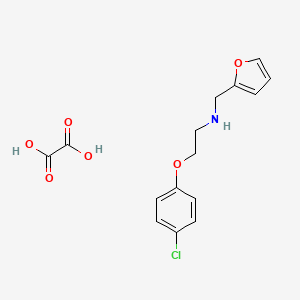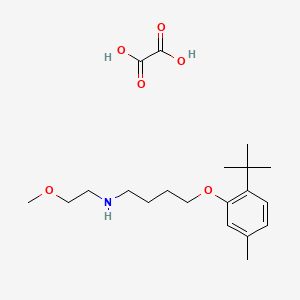![molecular formula C17H23Cl2NO5 B4003440 1-[3-(3,4-Dichlorophenoxy)propyl]-4-methylpiperidine;oxalic acid](/img/structure/B4003440.png)
1-[3-(3,4-Dichlorophenoxy)propyl]-4-methylpiperidine;oxalic acid
Descripción general
Descripción
1-[3-(3,4-Dichlorophenoxy)propyl]-4-methylpiperidine;oxalic acid is a compound frequently encountered in scientific research due to its activity as a histamine H3 receptor antagonist. It is classified as a competitive antagonist, meaning it binds to the histamine H3 receptor and blocks the action of histamine, the endogenous ligand.
Aplicaciones Científicas De Investigación
1-[3-(3,4-Dichlorophenoxy)propyl]-4-methylpiperidine is widely used in scientific research due to its role as a histamine H3 receptor antagonist. It is used in:
Chemistry: As a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: To study the role of histamine H3 receptors in various physiological processes.
Medicine: In the development of potential therapeutic agents for conditions like allergies, sleep disorders, and cognitive impairments.
Industry: As an intermediate in the synthesis of other chemical compounds
Métodos De Preparación
The synthesis of 1-[3-(3,4-Dichlorophenoxy)propyl]-4-methylpiperidine typically involves the reaction of 3,4-dichlorophenol with 1-bromo-3-chloropropane to form 3-(3,4-dichlorophenoxy)propane. This intermediate is then reacted with 4-methylpiperidine under basic conditions to yield the final product . Industrial production methods often involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Análisis De Reacciones Químicas
1-[3-(3,4-Dichlorophenoxy)propyl]-4-methylpiperidine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine nitrogen, using reagents like alkyl halides or acyl chlorides to form N-substituted derivatives.
Mecanismo De Acción
The compound exerts its effects by binding to the histamine H3 receptor, a G-protein-coupled receptor, and blocking the action of histamine. This inhibition prevents the downstream signaling pathways that would normally be activated by histamine, leading to reduced histamine-mediated effects such as inflammation, wakefulness, and neurotransmitter release.
Comparación Con Compuestos Similares
1-[3-(3,4-Dichlorophenoxy)propyl]-4-methylpiperidine is unique due to its specific binding affinity and selectivity for the histamine H3 receptor. Similar compounds include:
1-[3-(3,4-Dichlorophenoxy)propyl]pyrrolidine: Another histamine H3 receptor antagonist with a slightly different structure.
Tris(1,3-dichloro-2-propyl)phosphate: A compound with similar dichlorophenoxy groups but different applications, primarily as a flame retardant.
1-[3-[3-(4-chlorophenyl)propoxy]propyl]-piperidine: A related compound with similar pharmacological properties but different chemical structure.
These comparisons highlight the unique structural features and specific receptor interactions of 1-[3-(3,4-Dichlorophenoxy)propyl]-4-methylpiperidine, making it a valuable tool in scientific research.
Propiedades
IUPAC Name |
1-[3-(3,4-dichlorophenoxy)propyl]-4-methylpiperidine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Cl2NO.C2H2O4/c1-12-5-8-18(9-6-12)7-2-10-19-13-3-4-14(16)15(17)11-13;3-1(4)2(5)6/h3-4,11-12H,2,5-10H2,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZKWTWLOSWWTMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCOC2=CC(=C(C=C2)Cl)Cl.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-(3-methyl-4-propan-2-ylphenoxy)ethyl]butan-1-amine;oxalic acid](/img/structure/B4003357.png)
![N-[2-[2-(3-ethoxyphenoxy)ethoxy]ethyl]butan-1-amine;oxalic acid](/img/structure/B4003364.png)
![1-[2-[2-(2-Bromo-4-chlorophenoxy)ethoxy]ethyl]imidazole;oxalic acid](/img/structure/B4003383.png)
![N-[4-(4-ethoxyphenoxy)butyl]-2-propen-1-amine oxalate](/img/structure/B4003388.png)
![1-[2-[2-(4-Chlorophenyl)sulfanylethoxy]ethyl]-4-methylpiperazine;oxalic acid](/img/structure/B4003396.png)

![2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-ethoxyphenyl)propanamide](/img/structure/B4003413.png)
![1-[2-(2-Tert-butyl-5-methylphenoxy)ethyl]-4-methylpiperazine;oxalic acid](/img/structure/B4003425.png)
![4-{[(4,5-dibenzyl-4H-1,2,4-triazol-3-yl)thio]methyl}-1,3-thiazol-2-amine](/img/structure/B4003432.png)
![8-[2-(2,4-Dimethylphenoxy)ethoxy]-2-methylquinoline;oxalic acid](/img/structure/B4003444.png)

![N-{2-[2-(2-biphenylyloxy)ethoxy]ethyl}-2-propen-1-amine oxalate](/img/structure/B4003458.png)
![N'-[3-(2-bromo-4-methylphenoxy)propyl]ethane-1,2-diamine;oxalic acid](/img/structure/B4003461.png)
![2-{[3-(2-tert-butyl-6-methylphenoxy)propyl]amino}ethanol ethanedioate (salt)](/img/structure/B4003466.png)
